5-Morpholinomethyl-3-[5-nitrofurfurylideneamino]-2-oxazolidinone

Pharmacokinetics Urinary excretion Nitrofuran comparator

5-Morpholinomethyl-3-[5-nitrofurfurylideneamino]-2-oxazolidinone, known generically as furaltadone, is a synthetic nitrofuran antibiotic first patented in 1957. It belongs to the four-member nitrofuran class alongside furazolidone, nitrofurantoin, and nitrofurazone, all characterized by a 5-nitrofuran ring scaffold conferring broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Molecular Formula C13H16N4O6
Molecular Weight 324.29 g/mol
CAS No. 139-91-3
Cat. No. B092408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholinomethyl-3-[5-nitrofurfurylideneamino]-2-oxazolidinone
CAS139-91-3
SynonymsAltabactin
furaltadon
furaltadon hydrochloride, (S)-isomer
furaltadon monohydrochloride
furaltadon monohydrochloride, (S)-isomer
furaltadon, (S)-isomer
furaltadone
Furazolin
levofuraltodone
NF 602
NF 902
Molecular FormulaC13H16N4O6
Molecular Weight324.29 g/mol
Structural Identifiers
SMILESC1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2
InChIKeyYVQVOQKFMFRVGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Furaltadone (CAS 139-91-3) Procurement Guide: Nitrofuran Antibiotic with Quantifiable Pharmacokinetic Differentiation


5-Morpholinomethyl-3-[5-nitrofurfurylideneamino]-2-oxazolidinone, known generically as furaltadone, is a synthetic nitrofuran antibiotic first patented in 1957 [1]. It belongs to the four-member nitrofuran class alongside furazolidone, nitrofurantoin, and nitrofurazone, all characterized by a 5-nitrofuran ring scaffold conferring broad-spectrum activity against Gram-positive and Gram-negative bacteria [2]. Furaltadone exists as a racemate with a chiral carbon at the oxazolidinone core; its (S)-enantiomer is levofuraltadone [1]. The compound has been used in both human and veterinary medicine, notably for staphylococcal infections, salmonellosis in poultry, and bovine mastitis, though its use in food-producing animals is now prohibited in the EU, USA, and China due to the carcinogenic and mutagenic potential of its tissue-bound metabolite AMOZ [1].

Why Furaltadone Cannot Be Interchanged with Other Nitrofurans: Evidence of Pharmacokinetic and Toxicological Divergence


Despite sharing the 5-nitrofuran pharmacophore, nitrofuran congeners exhibit starkly divergent pharmacokinetic profiles that preclude generic substitution. Furaltadone achieves serum concentrations 3–6 fold higher than furazolidone after oral administration [1], is eliminated with a half-life half that of nitrofurazone [2], and unlike nitrofurantoin—which concentrates ~40% of an administered dose as active drug in urine—furaltadone exhibits negligible urinary excretion of active parent compound (<2%) [3]. Furthermore, furaltadone and furazolidone display measurably different cytotoxicity rankings across mammalian cell lines, indicating that toxicity assessments cannot be extrapolated from one nitrofuran to another [4]. These quantitative divergences in absorption, distribution, metabolism, excretion, and toxicity mean that selecting furaltadone—or an alternative nitrofuran—produces fundamentally different exposure, efficacy, and safety profiles in any experimental or industrial context.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of Furaltadone from Nitrofuran Comparators


Urinary Excretion of Active Drug: Furaltadone vs. Nitrofurantoin — A ~20-Fold Difference Determining Systemic vs. Urothelial Application

Furaltadone is explicitly contrasted with nitrofurantoin in the seminal 1960 NEJM clinical evaluation: unlike nitrofurantoin, furaltadone 'is not rapidly excreted in the urine, at least not in an active form' [1]. Quantitative confirmation comes from a 1984 pharmacokinetic study in goats and cows, where less than 2% of parent furaltadone was recovered in urine after intravenous or intramammary dosing [2]. By contrast, nitrofurantoin is established to undergo ~40% urinary excretion as unchanged, active drug in humans, achieving urine concentrations of 50–250 mg/L at standard therapeutic doses [3]. This represents an approximately 20-fold or greater difference in renal elimination of active compound.

Pharmacokinetics Urinary excretion Nitrofuran comparator Systemic bioavailability

Serum Concentration After Oral Administration: Furaltadone Achieves 3–6 Fold Higher Levels Than Furazolidone in a Rabbit Model

A comparative study of 15 nitrofuran compounds in rabbits demonstrated that after oral administration of 100 mg/kg, furaltadone (of the morpholinomethyloxazolidone structural type) achieved serum concentrations of 3–4 mcg/ml, whereas furazolidone (of the aminooxazolidone type) reached only 0.5–1 mcg/ml [1]. Most other nitrofuran compounds tested were not detectable in serum at all. Additionally, this same study reported that only furaltadone yielded a measurable urine concentration of approximately 50 mcg/ml at 4–6 hours post-administration, with 0.14% of the oral dose recovered in urine over 6 hours [1].

Oral bioavailability Serum concentration Furazolidone comparator Systemic exposure

Elimination Half-Life in Ruminants: Furaltadone Clears Twice as Fast as Nitrofurazone — Implications for Withdrawal Periods and Dosing Frequency

In a cross-over trial directly comparing furaltadone and nitrofurazone in 5 preruminant calves receiving a single oral dose of 14.0 mg/kg, the terminal elimination half-life of furaltadone was 2.5 hours versus 5.0 hours for nitrofurazone—a 2-fold difference [1]. Both compounds achieved a mean maximum plasma concentration at approximately 3 hours post-administration (2.5 mcg/ml for furaltadone vs. 3.5 mcg/ml for nitrofurazone), and both exhibited approximately 2% urinary recovery of the oral dose, with comparable renal clearance of unbound drug (~0.42 ml/min/kg) [1]. The shorter furaltadone half-life is consistent with the rapid hepatic metabolism observed in other studies: in vitro hepatic half-life of 13 minutes in bovine and caprine liver homogenates, and 35 minutes in vivo in goats [2].

Elimination half-life Nitrofurazone comparator Ruminant pharmacokinetics Withdrawal period

In Vitro Cytotoxicity Ranking vs. Furazolidone: Cell-Line-Dependent Toxicity Profiles Diverge Between Structurally Related Nitrofurans

A direct comparative study tested furaltadone and furazolidone on three mammalian cell lines—HEp-2 (human laryngeal carcinoma), Caco-2 (human colon adenocarcinoma), and V79 (Chinese hamster lung fibroblasts)—using identical toxicity endpoints: cell viability and growth, colony-forming ability, LDH release, and O₂ consumption [1]. The results demonstrated that the three cell lines were 'differently affected by the two compounds,' confirming that structurally related nitrofurans produce measurably distinct cytotoxicity profiles across cell types [1]. Additionally, the study found that the choice of solvent (water vs. DMSO) was not a relevant factor for furaltadone's observed toxicity, providing methodological clarity for in vitro experimental design [1]. A separate in vitro study using porcine adrenocortical cells ranked nitrofuran potency for aldosterone inhibition as nitrofurantoin > furazolidone > furaltadone, with maximum inhibition occurring at 100 µM for all three [2].

Cytotoxicity Furazolidone comparator Mammalian cell lines Safety assessment

Tissue-Bound Metabolite AMOZ: Persistent Residue Marker Differentiating Furaltadone's Regulatory Monitoring Profile from Other Nitrofurans

Furaltadone is rapidly metabolized in vivo to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which forms covalent protein-bound residues that persist in edible tissues for up to 6 weeks after drug administration—contrasting sharply with the parent drug's elimination half-life of only hours [1]. Tissue-bound AMOZ has been detected at peak levels of 46.8 ng/g in channel catfish at 12 hours post-dose, remaining measurable for up to 56 days [2]. In poultry, AMOZ was detected in egg yolk and egg white for three weeks following withdrawal [3], and furaltadone parent compound was detected in single eyes of broiler chickens after 21 days of withdrawal from a 6 mg/kg diet [4]. The EU has established a minimum residue performance limit (MRPL) of 1.0 µg/kg for AMOZ in edible tissues [1]. Each nitrofuran generates a distinct tissue-bound metabolite (AMOZ for furaltadone; AOZ for furazolidone; AHD for nitrofurantoin; SEM for nitrofurazone), requiring compound-specific analytical methods for residue surveillance [5].

Metabolite persistence AMOZ Food safety monitoring Tissue residue

Water Solubility Advantage of Furaltadone Hydrochloride Over Furazolidone: Enabling Drinking Water Administration in Poultry without Feed Reformulation

Furazolidone is limited to feed administration due to its low water solubility (approximately 40 mg/L), constraining its use in drinking water delivery systems [1]. By contrast, furaltadone hydrochloride is freely water-soluble—with reported solubility of 72 mg/mL (199.58 mM) in water at 25°C for the HCl salt —enabling administration via drinking water at therapeutic concentrations (typically 1 g per gallon or 0.0264% w/v) [2]. This solubility difference was explicitly cited as the rationale for selecting furaltadone hydrochloride over furazolidone for drinking water trials against avian vibrionic hepatitis and chronic respiratory disease complex in chickens [1]. The free base form (furaltadone) has limited aqueous solubility but is soluble in DMSO (16.67 mg/mL) and chloroform .

Water solubility Furazolidone comparator Poultry medication Formulation

Evidence-Backed Application Scenarios for Furaltadone (CAS 139-91-3) in Research and Industrial Settings


Systemic Nitrofuran Exposure Modeling in Laboratory Animals: Selecting Furaltadone Over Furazolidone for Higher Serum Bioavailability

For pharmacokinetic or efficacy studies requiring measurable systemic nitrofuran concentrations after oral administration, furaltadone is the rational choice over furazolidone based on the 3–6 fold serum concentration advantage (3–4 mcg/ml vs. 0.5–1 mcg/ml at 100 mg/kg oral in rabbits) documented in the 1960 Juntendo Medical Journal comparative study [1]. Investigators should note, however, that in the 1960 NEJM clinical evaluation, less than 6% of serum specimens from human patients achieved inhibitory concentrations even with full intravenous or oral dosing, indicating that serum levels may not reliably predict clinical efficacy [2].

Food Safety Residue Monitoring Program Development: AMOZ as the Furaltadone-Specific Marker Requiring Distinct Analytical Infrastructure

Organizations developing nitrofuran residue surveillance programs must implement furaltadone-specific detection methods targeting AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone)—not AOZ, AHD, or SEM—given that each nitrofuran generates a structurally distinct tissue-bound metabolite. AMOZ persists in edible tissues for up to 6 weeks post-administration, with an EU minimum residue performance limit of 1.0 µg/kg [1]. Detection by competitive ELISA achieves sensitivity down to 0.16 µg/kg in shrimp, and tissue-bound metabolites remain detectable for up to 56 days in channel catfish [2]. This persistence profile demands procurement of AMOZ-specific analytical standards, antibodies, and certified reference materials.

Poultry Medication Trials via Drinking Water: Furaltadone Hydrochloride Enables Aqueous Delivery Where Furazolidone Cannot

In poultry research requiring mass medication without feed reformulation, furaltadone hydrochloride is the only option among the two major poultry nitrofurans (furaltadone and furazolidone) that can be delivered via drinking water due to its >1,800-fold higher aqueous solubility (≥72 mg/mL vs. ~40 mg/L for furazolidone) [1]. Effective drinking water concentrations of 0.0264% w/v (1 g/gallon) have been validated for controlling infectious synovitis, and furaltadone at 200 ppm in feed significantly reduced Salmonella enteritidis colonization in day-old chicks when administered prophylactically [2].

Comparative Nitrofuran Toxicology Studies: Furaltadone as a Distinct Entity Requiring Independent Cytotoxicity and Drug Interaction Assessment

Investigators conducting nitrofuran class toxicology studies cannot pool or extrapolate data across congeners. Furaltadone exhibits a measurably different cytotoxicity profile from furazolidone across HEp-2, Caco-2, and V79 cell lines, and ranks least potent among nitrofurantoin, furazolidone, and furaltadone for adrenocortical steroidogenesis inhibition [1]. Furthermore, furaltadone at doses ≥400 mg/kg inhibits hepatic drug-metabolizing enzymes in rats, potentially altering the disposition of co-administered drugs—an effect also shared by furazolidone but requiring independent dosing characterization [2]. These findings mandate compound-specific toxicity protocols rather than class-based generalizations.

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